methyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate
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Description
“Methyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate” is a chemical compound with the molecular formula C18H13ClO6 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 360.754 , a density of 1.4±0.1 g/cm3 , and a boiling point of 497.4±45.0 °C at 760 mmHg . Unfortunately, the melting point and other properties are not available in the retrieved information.Scientific Research Applications
Crystallographic and Molecular Structure Studies
Studies on compounds with structural similarities, such as methyl 2-{[(6S*,7R*,8S*)-7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate, emphasize crystallographic analyses to understand molecular conformations and intermolecular interactions, such as hydrogen bonding and stacking (Mague et al., 2017). These insights are crucial for designing compounds with desired physical and chemical properties.
Pharmacological Activities
Chromen-4-ones, or 4-benzopyrones, have been identified for their pharmacological potential, with studies synthesizing various derivatives to explore their biological activities. For instance, the synthesis and antimicrobial activity of certain chromen-4-one derivatives have been reported, highlighting the importance of structural modifications to enhance biological efficacy (Pervaram et al., 2018).
Synthesis of Novel Derivatives
Research on the synthesis of novel chromone derivatives, such as thiazolidin-4-ones based on chromen-4-yl acetic acid, demonstrates the versatility of chromones as scaffolds for generating compounds with potential antibacterial activity (Čačić et al., 2009). This area of research is significant for developing new therapeutic agents.
Antioxidant Properties
The exploration of chromone and xanthone derivatives for their ROS/RNS scavenging activities underscores the antioxidant potential of these compounds. Such research is aimed at developing novel agents with improved antioxidant activity, beneficial for mitigating oxidative stress-related diseases (Proença et al., 2016).
Material Science and Organic Chemistry
Further applications include the study of chromone derivatives in material science and as intermediates in organic synthesis, reflecting the broad utility of these compounds beyond biomedical applications. For example, the synthesis and oxidation behavior of chromone-based antioxidants highlight the potential of these compounds in stabilizing materials against oxidative damage (Rosenau et al., 2002).
Properties
IUPAC Name |
methyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5/c1-22-17(20)10-23-13-6-7-14-16(8-13)24-9-15(18(14)21)11-2-4-12(19)5-3-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKKAUOAMIZNIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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